
Citalopram N-oxide
説明
Citalopram N-oxide is one of the minor photoproducts formed from the photodegradation of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression. Photodegradation studies and the impact of various water treatment technologies on citalopram have identified citalopram N-oxide among the transformation products, indicating its formation under environmental conditions and during water treatment processes (Kwon & Armbrust, 2005); (Hörsing et al., 2012).
Synthesis Analysis
The synthesis of citalopram N-oxide, as a transformation product of citalopram, occurs primarily through environmental photodegradation processes. This formation can be achieved under simulated sunlight conditions, leading to N-oxygenation as a minor pathway compared to N-demethylation. The presence of humic substances in water can accelerate the degradation process, indicating a potential route for the formation of citalopram N-oxide in natural waters (Kwon & Armbrust, 2005). Moreover, advanced oxidation processes (AOPs) such as ozonation, UV irradiation, and Fenton oxidation have been shown to facilitate the transformation of citalopram into citalopram N-oxide among other products, highlighting synthetic pathways relevant to water treatment scenarios (Hörsing et al., 2012).
Molecular Structure Analysis
The molecular structure of citalopram N-oxide includes the addition of an oxygen atom to the nitrogen present in the citalopram molecule, which is indicative of the N-oxygenation process during its formation. This structural modification may influence the compound's physical and chemical properties compared to the parent compound, citalopram. The identification and characterization of citalopram N-oxide and other photoproducts have been facilitated by techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), which are crucial for understanding the molecular changes occurring during the photodegradation process (Kwon & Armbrust, 2005).
Chemical Reactions and Properties
The formation of citalopram N-oxide through photodegradation suggests that it may undergo further chemical reactions under environmental conditions or during advanced water treatment processes. Studies have shown that citalopram can degrade into various products, including citalopram N-oxide, under the influence of simulated sunlight, with the reaction's efficiency being pH-dependent. These findings indicate that citalopram N-oxide could potentially participate in further reactions, contributing to the complex mixture of transformation products found in water bodies (Kwon & Armbrust, 2005).
Physical Properties Analysis
The physical properties of citalopram N-oxide, such as solubility, stability, and photolytic behavior, are influenced by its molecular structure. While specific studies on the physical properties of citalopram N-oxide are limited, the available research on citalopram's photodegradation products suggests that these compounds exhibit varied behavior in aquatic environments, potentially affecting their distribution and persistence. The stability of citalopram and its degradation products, including citalopram N-oxide, in different aqueous solutions highlights the importance of understanding the physical properties of these compounds for environmental risk assessment (Kwon & Armbrust, 2005).
科学的研究の応用
-
- Application : Citalopram N-oxide is part of drug molecules that act at different receptors. Metabolic reactions that occur at alkylamino moieties may provide insight into the roles of these moieties when they are parts of drug molecules .
- Methods : The study examines the metabolism of representative alkylamino-moieties-containing drugs that act at various receptors .
- Results : N-dealkylation of N,N-dialkylamino moieties has been associated with retaining, attenuation or loss of pharmacologic activities of metabolites compared to their parent drugs .
-
- Application : Citalopram oxidation was examined during sodium hypochlorite (NaOCl) and chlorine dioxide (ClO2) chlorination processes since conventional wastewater treatment plants cannot remove citalopram effectively .
- Methods : The study investigates the influences of operational variables (disinfectant dose, pH value) and water matrix on citalopram degradation, as well as N-nitrosodimethylamine (NDMA) generation .
- Results : The results indicated high reactivity of citalopram with NaOCl and ClO2. NDMA formation included two stages during CIT oxidation, which were linear related with reaction time .
-
- Application : A carbon quantum dots (CQDs)-based optical nanosensor for rapid detection of citalopram has been developed . This fluorescent nanosensor was made through the polymerization of tetraethyl orthosilicate in the presence of CQDs as the fluorescent materials and citalopram as the template molecule .
- Methods : Following the polymerization, the templated molecules were washed and removed from the structure, and the matrix of the polymer was left with some cavities that resembled citalopram in terms of size and shape . The final structure which is used as a chemical nanosensor, is named carbon quantum dots embedded silica molecularly imprinted polymer (CQDs-SMIP) .
- Results : The nano-sensor was used to measure citalopram in complex matrices such as human plasma and urine samples with remarkable selectivity and sensitivity . The detection limit of 10.3 µg.L -1 over a linear range of 100 to 700 µg.L -1, and RSD of 3.15% was obtained .
-
- Application : Citalopram is useful for studying gene expression patterns in circulating lymphocytes .
- Methods : This application involves the use of citalopram in genetic studies to understand the impact of this compound on gene expression .
- Results : The specific outcomes of these studies are not detailed in the source, but the use of citalopram in such studies suggests it may have significant effects on gene expression .
-
- Application : Metabolic reactions that occur at alkylamino moieties may provide insight into the roles of these moieties when they are parts of drug molecules that act at different receptors .
- Methods : The study examines the metabolism of representative alkylamino-moieties-containing drugs that act at various receptors .
- Results : N-dealkylation of N,N-dialkylamino moieties has been associated with retaining, attenuation or loss of pharmacologic activities of metabolites compared to their parent drugs .
-
- Application : Citalopram has been shown to have effects that are independent of its ability to block serotonin uptake by the serotonin transporter .
- Methods : This involves studying the distinct pharmacological actions of citalopram .
- Results : The specific outcomes of these studies are not detailed in the source, but it suggests that citalopram may have significant effects beyond its known action as a selective serotonin reuptake inhibitor .
Safety And Hazards
Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .
将来の方向性
Citalopram oxidation was examined during sodium hypochlorite and chlorine dioxide chlorination processes since conventional wastewater treatment plants cannot remove citalopram effectively . This suggests that future research could focus on improving wastewater treatment methods to effectively remove Citalopram and its derivatives.
特性
IUPAC Name |
3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGFDCEWUUSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435141 | |
| Record name | Citalopram N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Citalopram N-oxide | |
CAS RN |
63284-72-0 | |
| Record name | Citalopram N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63284-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citalopram N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063284720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citalopram N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63284-72-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITALOPRAM N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E2C7VT4RR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



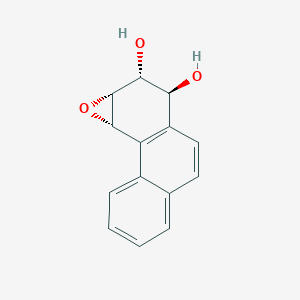


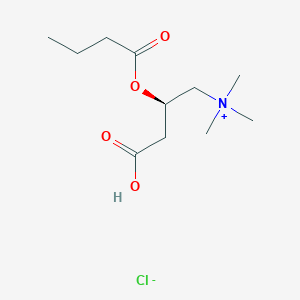
![4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B26150.png)
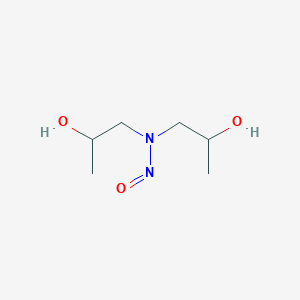
![(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B26152.png)

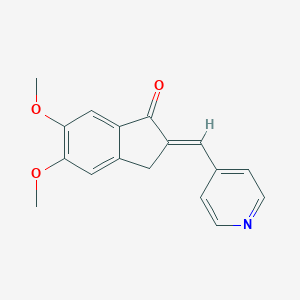

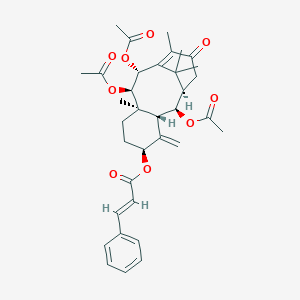

![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)
